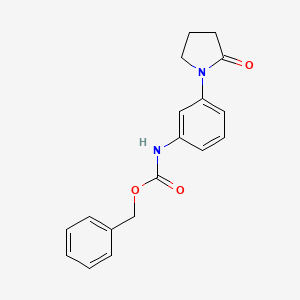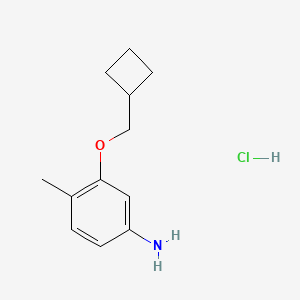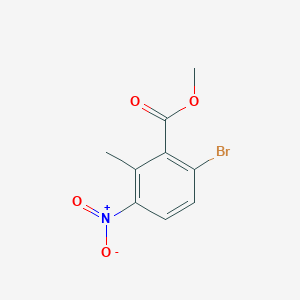![molecular formula C24H22N6O3 B2530890 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 886896-42-0](/img/structure/B2530890.png)
2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide" is a derivative of imidazopurine, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The imidazopurine derivatives are particularly interesting in the context of adenosine receptor antagonism, where they can play a role in modulating various physiological processes .
Synthesis Analysis
The synthesis of related imidazopurine derivatives has been reported in the literature. For instance, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized for potential use as PET tracers. These compounds were prepared by O-[(11)C]methylation of their corresponding precursors with [(11)C]CH3OTf under basic conditions and isolated using a solid-phase extraction method . Although the specific compound is not mentioned, the synthesis of similar compounds provides insight into the potential synthetic routes that could be employed for its production.
Molecular Structure Analysis
Imidazopurine derivatives like the one described often have a tricyclic structure that includes a purine moiety fused to an imidazole ring. This structure is known to confer increased water solubility due to the presence of a basic nitrogen atom that can be protonated under physiological conditions. The presence of various substituents, such as methyl groups and phenyl rings, can significantly influence the binding affinity and selectivity of these compounds towards different adenosine receptor subtypes .
Chemical Reactions Analysis
The chemical reactivity of imidazopurine derivatives is influenced by the functional groups attached to the core structure. For example, the thioacetamide group in the carbon-11-labeled derivatives mentioned earlier is a key moiety for the binding of these tracers to the nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) . The specific compound may undergo similar reactions depending on the presence of reactive groups and the conditions under which it is exposed.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazopurine derivatives are largely determined by their molecular structure. The basic nitrogen atom in the tricyclic core contributes to their solubility in water, which is an important factor for biological activity and drug development. The introduction of substituents can also affect the lipophilicity, stability, and overall pharmacokinetic profile of these compounds. In radioligand binding assays, these compounds have shown varying degrees of potency and selectivity towards different adenosine receptor subtypes, which is crucial for their potential therapeutic applications .
Scientific Research Applications
Anxiolytic and Antidepressant Activity
- Synthesis and Pharmacological Evaluation : A study synthesized derivatives of imidazo[2,1-f]purine-2,4-dione and evaluated their pharmacological properties. Among these compounds, some showed potential anxiolytic-like activity and behaved like antidepressants in animal models, indicating their potential for treating anxiety and depression (Zagórska et al., 2009).
Crystal Structure Analysis
- Structural Properties : The structural properties of imidazolidine-2,4-dione derivatives, similar to the specified compound, were studied. These studies focused on the crystal structure, revealing important insights into the molecular conformation and interactions (Sethusankar et al., 2002).
Receptor Binding and Antagonism
- Antagonistic Activity at Adenosine Receptors : Research into 2-phenylimidazo[2,1-i]purin-5-ones, structurally related to the compound , investigated their affinity for human A3 adenosine receptors. These compounds were identified as potent and selective inverse agonists, suggesting their utility in the study of adenosine receptor-mediated pathways (Ozola et al., 2003).
Anticancer Research
- Synthesis and Evaluation for Anticancer Activity : Some purine-dione derivatives, which share a core structure with the specified compound, were designed and synthesized. These compounds were evaluated for their anticancer activity, particularly against human breast cancer cell lines, showcasing their potential in cancer research (Hayallah, 2017).
properties
IUPAC Name |
2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-14-9-15(2)11-17(10-14)30-18(16-7-5-4-6-8-16)12-28-20-21(26-23(28)30)27(3)24(33)29(22(20)32)13-19(25)31/h4-12H,13H2,1-3H3,(H2,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOPKNDKEPCWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)
![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)




![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)
![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)
![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)

